molecular formula C8H13ClO3 B13131060 Ethyl 6-chloro-5-oxohexanoate CAS No. 79685-55-5

Ethyl 6-chloro-5-oxohexanoate

Cat. No.: B13131060
CAS No.: 79685-55-5
M. Wt: 192.64 g/mol
InChI Key: OACOMFUXMZYKMI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that is often used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of monoethyl adipate with trichloromethyl carbonate in the presence of a catalyst such as N,N-dimethylformamide. The reaction is typically carried out in an organic solvent like chlorobenzene at a temperature of 65-70°C for about 6 hours. The product is then purified through distillation under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases from Lactobacillus species have been employed to catalyze the reduction of prochiral ketones to produce chiral alcohols, which can then be further processed to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-oxohexanoate undergoes various chemical reactions, including:

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Major Products

    Reduction: Ethyl 6-chloro-5-hydroxyhexanoate.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

    Oxidation: 6-chlorohexanoic acid or other oxidized products.

Scientific Research Applications

Ethyl 6-chloro-5-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-oxohexanoate involves its reactivity as an ester and a chlorinated compound. It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Additionally, its ester functionality allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl 6-chloro-5-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 6-chloro-6-oxohexanoate: Similar in structure but differs in the position of the carbonyl group.

    Ethyl 5-chloro-5-oxohexanoate: Another chlorinated ester with a different substitution pattern.

    Ethyl 6-chloro-5-hydroxyhexanoate: The reduced form of this compound.

These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo .

Properties

CAS No.

79685-55-5

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 6-chloro-5-oxohexanoate

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(10)6-9/h2-6H2,1H3

InChI Key

OACOMFUXMZYKMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)CCl

Origin of Product

United States

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